Cas no 117976-91-7 (Desmethyl rabeprazole thioether)

Desmethyl rabeprazole thioether structure
117976-91-7 structure
Product Name:Desmethyl rabeprazole thioether
Numero CAS:117976-91-7
MF:C17H19N3O2S
MW:329.416662454605
CID:63326
PubChem ID:15166260
Update Time:2025-04-18

Desmethyl rabeprazole thioether Proprietà chimiche e fisiche

Nomi e identificatori

    • Desmethyl rabeprazole thioether
    • 2-[[[4-(3-Hydroxypropoxy)-3-methyl-2-pyridyl]methyl]thio]-1H-benzimidazole
    • 3-[[2-[(1H-Benzimidazol-2-ylthio)methyl]-3-methyl-4-pyridinyl]oxy]-1-propanol
    • 3-[2-(1H-benzimidazol-2-ylsulfanylmethyl)-3-methylpyridin-4-yl]oxypropan-1-ol
    • 1-Propanol,3-[[2-[(1H-benzimidazol-2-ylthio)methyl]-3-methyl-4-pyridinyl]oxy]
    • 2-[{4-(3-hydroxypropoxy)-3-methylpyridin-2-yl}methylthio]-1H-benzimidazole
    • 2-[{4-(3-hydroxypropoxy)-3-methylpyridine-2-yl}methylthio]-1H-benzimidazole
    • Demethyl-Rabeprazole Thioether
    • RaBeprazole Impurity 7
    • 1-Propanol,3-[[2-[(1H-benzimidazol-2-ylthio)methyl]-3-methyl-4-pyridinyl]oxy]-
    • WKTPBAPTLLDMKZ-UHFFFAOYSA-N
    • 3-[(2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4-yl)oxy]propan-1-ol
    • SCHEMBL600640
    • DTXSID30569438
    • 60DBG5I1US
    • FT-0742598
    • 3-((2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)-3-methylpyridin-4-yl)oxy)propan-1-ol
    • 3-((2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-3-methylpyridin-4-yl)oxy)propan-1-ol? (Rabeprazole Impurity
    • 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylthio)methyl]-3-methyl-4-pyridinyl]oxy]-
    • NS00116671
    • UNII-60DBG5I1US
    • 3-((2-((1H-benzo[d]imidazol-2-yl)thio)-3-methylpyridin-4-yl)oxy)propan-1-ol
    • Q27263215
    • 1-Propanol, 3-((2-((1H-benzimidazol-2-ylthio)methyl)-3-methyl-4-pyridinyl)oxy)-
    • CS-0166558
    • 117976-91-7
    • F93953
    • 2-[{4-(3-Hydroxypropoxy)-3-Methylpyridine-2-Yl}-Methylthio]-1H-Benzimidazole
    • AKOS015842452
    • AC-22628
    • Desmethyl rabeprazolethioether
    • RABEPRAZOLE_met020
    • Inchi: 1S/C17H19N3O2S/c1-12-15(18-8-7-16(12)22-10-4-9-21)11-23-17-19-13-5-2-3-6-14(13)20-17/h2-3,5-8,21H,4,9-11H2,1H3,(H,19,20)
    • Chiave InChI: WKTPBAPTLLDMKZ-UHFFFAOYSA-N
    • Sorrisi: S(C1=NC2C=CC=CC=2N1)CC1C(C)=C(C=CN=1)OCCCO

Proprietà calcolate

  • Massa esatta: 329.12000
  • Massa monoisotopica: 329.11979803g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 7
  • Complessità: 361
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.8
  • Superficie polare topologica: 96.3Ų

Proprietà sperimentali

  • Densità: 1.32
  • Punto di ebollizione: 572.5°C at 760 mmHg
  • Punto di infiammabilità: 300.1°C
  • Indice di rifrazione: 1.673
  • PSA: 96.33000
  • LogP: 3.31980
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti